4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl IUPAC name synonyms
4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl IUPAC name synonyms
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl: Nomenclature, Properties, and Synthetic Strategies
Introduction
In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold serves as a privileged structural motif. Its unique conformational properties allow for the precise spatial orientation of functional groups, making it a cornerstone in the design of targeted therapeutics and advanced organic materials. The strategic functionalization of this core is paramount to modulating a molecule's physicochemical and biological properties. This guide focuses on a specific, highly functionalized derivative: 4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl .
The introduction of both a chloro and a trifluoromethyl group onto the biphenyl backbone imparts a unique set of characteristics. The trifluoromethyl (-CF3) group is a powerful tool in drug design, known for enhancing metabolic stability, increasing lipophilicity, and altering electronic properties, which can lead to improved binding affinity and bioavailability[1][2]. Similarly, chlorine is a common halogen in FDA-approved pharmaceuticals, utilized to modulate a compound's polarity and establish critical interactions with biological targets[3].
This document provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl for researchers, scientists, and drug development professionals. It delves into its systematic nomenclature, explores its key physicochemical properties, outlines robust synthetic methodologies, and discusses its applications as a strategic building block in the development of novel chemical entities.
Nomenclature and Structural Identification
The precise naming of a chemical entity according to IUPAC standards is critical for unambiguous scientific communication. The name "4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl" systematically describes the arrangement of each substituent on the biphenyl core.
A breakdown of the name reveals the following:
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1,1'-Biphenyl : This is the parent structure, consisting of two phenyl rings linked by a single carbon-carbon bond. The locants 1 and 1' denote the points of attachment.
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4-Chloro : A chlorine atom is substituted at the 4th position of one of the phenyl rings.
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2-(trifluoromethyl) : A trifluoromethyl group (-CF3) is substituted at the 2nd position of the same phenyl ring.
Caption: Structural breakdown of the IUPAC name for 4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl.
Compound Identifiers
For precise tracking and procurement, a compound is identified by more than just its IUPAC name. The following table summarizes the key identifiers for this molecule.
| Identifier | Value | Source |
| IUPAC Name | 4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl | - |
| CAS Number | 1214387-07-1 | [4] |
| Molecular Formula | C13H8ClF3 | [4] |
| Molecular Weight | 256.65 g/mol | [4] |
| InChIKey | ACFVDKNMQJPXAO-UHFFFAOYSA-N | [4] |
Physicochemical Properties and Implications
The physical and chemical properties of a compound dictate its behavior in both reaction vessels and biological systems. The combination of the lipophilic biphenyl core, the electronegative chlorine atom, and the bulky, lipophilic trifluoromethyl group results in a molecule with distinct characteristics.
| Property | Value | Implication for Researchers |
| Density | 1.3 ± 0.1 g/cm³ | Standard for chlorinated aromatic compounds. |
| Boiling Point | 292.9 ± 40.0 °C at 760 mmHg | High boiling point indicates low volatility; purification may require vacuum distillation. |
| Flash Point | 126.8 ± 19.3 °C | Requires standard precautions for handling combustible liquids in a laboratory setting. |
| LogP | 5.71 | The high LogP value indicates significant lipophilicity, suggesting good solubility in organic solvents but poor solubility in aqueous media. This is a critical parameter for drug design, influencing membrane permeability and potential for bioaccumulation[1]. |
Data sourced from Chem-Station[4].
The high lipophilicity (LogP > 5) is a defining feature. In drug development, this property is often sought to enhance a molecule's ability to cross cellular membranes. However, it must be carefully balanced to avoid issues with aqueous solubility and non-specific binding.
Synthesis and Methodologies
The creation of the central C-C bond linking the two phenyl rings is the key challenge in synthesizing biphenyl derivatives. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its high functional group tolerance, excellent yields, and mild reaction conditions[5][6].
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a plausible and robust method for the synthesis of 4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl. The strategy involves the palladium-catalyzed coupling of a boronic acid derivative with an aryl halide. Two primary pathways are viable.
Pathway A: Coupling of (4-Chloro-2-(trifluoromethyl)phenyl)boronic acid with bromobenzene. Pathway B: Coupling of Phenylboronic acid with 1-bromo-4-chloro-2-(trifluoromethyl)benzene.
The choice of pathway often depends on the commercial availability and cost of the starting materials. (4-Chloro-2-(trifluoromethyl)phenyl)boronic acid is a readily available building block, making Pathway A a common choice[5].
Caption: Experimental workflow for the synthesis via Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
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Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add (4-Chloro-2-(trifluoromethyl)phenyl)boronic acid (1.0 eq.), bromobenzene (1.1 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).
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Solvent and Base Addition: Add a degassed solvent system, typically a mixture like toluene, ethanol, and water (e.g., 4:1:1 ratio). Add an aqueous solution of a base, such as 2M sodium carbonate (Na2CO3) (2.0 eq.).
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Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst[6].
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
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Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl.
Applications in Research and Drug Development
4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl is best understood not as an end-product but as a highly valuable synthetic intermediate or scaffold. Its structure is strategically designed for further elaboration in multi-step syntheses, particularly in the fields of pharmaceuticals and agrochemicals.
The Role of Key Pharmacophores
The utility of this molecule stems directly from the properties of its functional groups:
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The Trifluoromethyl Group (-CF3): This group is a cornerstone of modern drug design[7]. Its strong electron-withdrawing nature deactivates the aromatic ring to oxidative metabolism, often increasing the half-life of a drug candidate. It also significantly increases lipophilicity, which can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability[1].
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The Chloro Group (-Cl): Chlorine is present in over 250 FDA-approved drugs[3]. It serves as a versatile functional group that can occupy space in a binding pocket, form halogen bonds, and modify the electronic character of the aromatic ring, thereby fine-tuning the molecule's interaction with its biological target.
Potential as a Scaffold in Kinase Inhibitor Design
The substituted biphenyl motif is prevalent in the design of kinase inhibitors, which are a critical class of drugs for treating cancers and inflammatory diseases. The structure of 4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl provides a rigid backbone to which other functionalities can be attached. For instance, research into novel inhibitors for c-KIT kinase, a target in gastrointestinal stromal tumors, has utilized a similar 2-(4-Chloro-3-(trifluoromethyl)phenyl) moiety as a core component[8]. This suggests that 4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl could serve as a foundational scaffold for developing new generations of inhibitors targeting a wide range of kinases. The unsubstituted phenyl ring provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
Conclusion
4-Chloro-2-(trifluoromethyl)-1,1'-biphenyl is a specialized chemical building block of significant interest to the scientific research community. Its nomenclature is precise, and its physicochemical properties, particularly its high lipophilicity, are dictated by its unique combination of functional groups. While robust synthetic methods like the Suzuki-Miyaura cross-coupling make it accessible, its primary value lies in its application as a strategic intermediate. The convergence of the stable biphenyl core with the powerful modulating effects of the chloro and trifluoromethyl groups makes this compound a valuable scaffold for the discovery and development of novel pharmaceuticals and advanced materials.
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